molecular formula C10H8N4 B1211785 (E)-1,2-di(pyridin-4-yl)diazene CAS No. 2632-99-7

(E)-1,2-di(pyridin-4-yl)diazene

Cat. No.: B1211785
CAS No.: 2632-99-7
M. Wt: 184.2 g/mol
InChI Key: XUPMSLUFFIXCDA-UHFFFAOYSA-N
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Description

(E)-1,2-di(pyridin-4-yl)diazene, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(E)-1,2-di(pyridin-4-yl)diazene is a diazene derivative with the molecular formula C10H8N4 and a molecular weight of 184.2 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structural similarities with other biologically active compounds.

Overview of Biological Activity

Research indicates that compounds with structures similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. The biological mechanisms are largely attributed to the presence of the diazene functional group, which can participate in various biochemical pathways.

  • Target Interactions : Similar compounds have been shown to interact with multiple biological targets, including receptors and enzymes. The binding affinity is often enhanced due to the azo (-N=N-) group present in the structure, which allows for electrophilic substitution reactions .
  • Biochemical Pathways : The compound may influence several biochemical pathways by acting as a ligand for metal ions or by forming polymeric structures that can modulate biological responses .
  • Pharmacokinetics : Preliminary studies on analogous compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential viability for therapeutic applications.

Antimicrobial Activity

A study examining the antimicrobial properties of pyridine derivatives indicated that this compound could inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Research has highlighted that diazene derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage and ultimately cell death . The specific activity of this compound against different cancer cell lines remains an area for further exploration.

Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have shown enhanced catalytic activity and stability compared to their non-coordinated counterparts .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antibacterial agent.

Concentration (µg/mL)S. aureus Viability (%)E. coli Viability (%)
0100100
508085
1004050
2001020

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. At a concentration of 50 µM, cell viability dropped to approximately 30% compared to control groups.

Treatment (µM)Cell Viability (%)
Control100
1090
2560
5030

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C10H8N4C_{10}H_{8}N_{4} and a molecular weight of 184.2 g/mol. Its structure allows for unique interactions due to the presence of diazene (azo) moieties, which enable electrophilic substitution reactions. This property is crucial for its role in forming coordination complexes and polymers.

Target of Action

Similar diazene derivatives have been shown to bind with high affinity to various biological receptors, suggesting that (E)-1,2-di(pyridin-4-yl)diazene may exhibit similar behavior in biochemical pathways. The compound's ability to form polymeric chains via azo bonds also indicates its potential in materials science.

The compound's ability to form supramolecular layers has implications for the development of advanced materials. Research indicates that these layers can be packed parallel to specific planes, which is beneficial for applications in electronics and photonics. The flexibility induced by the diazene moiety allows for the deformation of structures under external stimuli, making it suitable for smart materials .

Case Studies

  • Coordination Complexes : A study showcased the use of this compound in creating stable silver coordination complexes that exhibited unique optical properties due to their structural arrangements .
  • Polymeric Materials : Research demonstrated that compounds with similar azo functionalities could form polymeric networks that enhanced mechanical properties and thermal stability .
  • Antimicrobial Activity : Although direct studies on this compound are scarce, related compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration of this compound's biological potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1,2-di(pyridin-4-yl)diazene, and how is its purity validated?

  • Synthesis : The ligand is synthesized via azo-coupling reactions, as described in the preparation of trans-4,4′-azobispyridine derivatives. A common method involves diazonium salt intermediates under controlled pH and temperature conditions to favor the (E)-isomer .
  • Characterization : Purity is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Single-crystal X-ray diffraction (SCXRD) is critical for structural validation, with refinement performed using SHELXL . Key metrics include bond lengths (e.g., N=N ~1.25 Å) and angles (e.g., pyridyl ring planarity) .

Q. What spectroscopic techniques are most effective for analyzing the electronic properties of this compound?

  • UV-Vis Spectroscopy : Reveals π→π* transitions in the azo group (~350–400 nm) and charge-transfer interactions in metal complexes .
  • Cyclic Voltammetry (CV) : Quantifies redox activity, particularly the ligand’s ability to stabilize metal centers in varying oxidation states (e.g., Cu(I)/Cu(II)) .
  • Solid-State NMR : Resolves molecular dynamics in coordination polymers, such as hydrogen bonding and ligand mobility .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what structural motifs dominate its complexes?

  • Coordination Modes : The ligand acts as a bridging spacer via its pyridyl N atoms. In copper(II) complexes, it forms distorted octahedral geometries with two symmetry-equivalent ligands and aqua ligands .
  • Structural Features : Polymeric chains are common, stabilized by azo bonds and hydrogen bonding (e.g., O–H⋯O interactions with perchlorate counterions). Displacement parameters (ADPs) from SCXRD highlight dynamic disorder in solvent molecules .
  • Case Study : In Cu(C₁₀H₈N₄)₃(H₂O)₂₂, the Cu²⁺ center lies on a twofold axis, with Jahn-Teller distortions evident in axial elongation .

Q. How can crystallographic data inconsistencies be resolved during refinement of this compound complexes?

  • Validation Tools : SHELX programs (e.g., SHELXL) are used for refinement, with validation via R factors (e.g., R₁ < 0.05 for high-quality datasets). PLATON checks for missed symmetry and twinning .
  • Disorder Handling : For disordered perchlorate anions (occupancy ratio 0.536:0.464), restraints on bond lengths and angles are applied. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O) .

Q. What design principles optimize the integration of this compound into metal-organic frameworks (MOFs)?

  • Ligand Geometry : The linear, rigid structure promotes 1D or 2D frameworks. In SIFSIX-14-Cu-i, the ligand bridges Cu nodes, creating pores (~0.34 nm) with high surface area (~400 m²/g) .
  • Functionalization : Substituents on pyridyl rings (e.g., electron-withdrawing groups) modulate electronic properties for applications in gas storage or catalysis .
  • Stability : Thermal gravimetric analysis (TGA) confirms framework stability up to 300°C, critical for electrochemical applications .

Properties

IUPAC Name

dipyridin-4-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPMSLUFFIXCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285862
Record name 4,4'-Azodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2632-99-7
Record name 4,4'-Azodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4,4'-azobis-
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Sodium hypochlorite, 1000 ml (5.25%, 0.72 mole) was added dropwise to a cold solution (5° C.) of 50 g (0.5 mole) of 4-aminopyridine in 400 ml water. The sodium hypochlorite was added at such a rate as to maintain the reaction temperature at less than 10° C. After the addition was completed, the reactants were stirred for an additional 11/2 hours at ~10° C. The resultant suspension was filtered and air dried to leave a crude brown solid. Recrystallization from methylcyclohexane yielded light orange crystals of 4,4'-azodipyridine, having a m.p. of 87°-89° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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